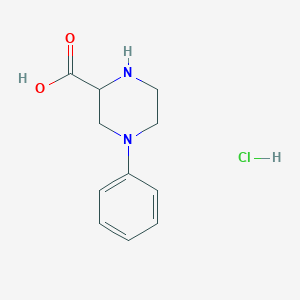![molecular formula C21H27N3O2 B3182307 N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Overview
Description
ML008 is a compound based on Polypropylene resin containing 40% Polytetrafluoroethylene. It is known for its internally lubricated and wear-resistant properties . This compound is primarily used in various industrial applications due to its unique characteristics.
Mechanism of Action
NCGC00092410, also known as ML008 or N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, is a potent and selective inhibitor of glucocerebrosidase (GC). This compound has been studied for its potential use in the treatment of Gaucher disease .
Target of Action
The primary target of NCGC00092410 is glucocerebrosidase (GC) . GC is a lysosomal enzyme that plays a crucial role in the breakdown of glucocerebroside into glucose and ceramide . Mutations in the gene encoding this enzyme can lead to Gaucher disease, a lysosomal storage disorder .
Mode of Action
NCGC00092410 acts as a GC chaperone . It binds to the active site of the mutant enzyme, which may facilitate proper folding and trafficking to the lysosome . This interaction increases the activity and lysosomal localization of GC in mutant cell lines .
Biochemical Pathways
The action of NCGC00092410 affects the glucocerebroside metabolic pathway . By increasing the activity of GC, it enhances the breakdown of glucocerebroside, thereby preventing its accumulation in lysosomes . This can alleviate the symptoms of Gaucher disease, which is characterized by the buildup of glucocerebroside in various organs .
Pharmacokinetics
Its ability to increase the lysosomal localization of gc suggests that it can effectively reach and act within cells .
Result of Action
The primary result of NCGC00092410’s action is an increase in the activity and lysosomal localization of GC in mutant cell lines . This can potentially alleviate the symptoms of Gaucher disease by preventing the buildup of glucocerebroside .
Biochemical Analysis
Biochemical Properties
NCGC00092410 interacts with the enzyme glucocerebrosidase, inhibiting its activity . This interaction is highly selective, as NCGC00092410 shows no activity against related hydrolases at concentrations up to 77 μM . The nature of this interaction is inhibitory, with NCGC00092410 acting as a non-sugar inhibitor of glucocerebrosidase .
Cellular Effects
In cellular processes, NCGC00092410 has been shown to increase the activity and lysosomal localization of glucocerebrosidase in mutant cell lines . This suggests that NCGC00092410 may influence cell function by modulating the activity and localization of glucocerebrosidase, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of NCGC00092410 involves binding to glucocerebrosidase, inhibiting its activity and thereby preventing the breakdown of glucocerebrosides . This inhibition is selective and potent, with an IC50 value of 31 nM . By inhibiting glucocerebrosidase, NCGC00092410 can influence gene expression and cellular metabolism, particularly in cells with mutations in the glucocerebrosidase gene .
Metabolic Pathways
NCGC00092410 is involved in the metabolic pathway of glucocerebrosides, where it acts as an inhibitor of glucocerebrosidase . This enzyme is crucial for the breakdown of glucocerebrosides, and its inhibition by NCGC00092410 could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
NCGC00092410 has been shown to increase the lysosomal localization of glucocerebrosidase in mutant cell lines This suggests that NCGC00092410 may influence the subcellular localization of glucocerebrosidase, potentially affecting its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: ML008 is synthesized by combining Polypropylene resin with Polytetrafluoroethylene. The process involves the following steps:
Drying Temperature: 80°C
Drying Time: 4 hours
Melt Temperature: 225 - 250°C
Front - Zone 3 Temperature: 240 - 250°C
Middle - Zone 2 Temperature: 215 - 225°C
Rear - Zone 1 Temperature: 195 - 205°C
Mold Temperature: 30 - 50°C
Back Pressure: 0.2 - 0.3 MPa
Screw Speed: 30 - 60 rpm.
Industrial Production Methods: The industrial production of ML008 involves injection molding technology. This method ensures the uniform distribution of Polytetrafluoroethylene within the Polypropylene matrix, resulting in a compound with enhanced wear resistance and lubrication properties .
Chemical Reactions Analysis
ML008 primarily undergoes physical rather than chemical changes due to its stable nature. it can be subjected to various mechanical and thermal processes:
Oxidation: ML008 is resistant to oxidation due to the presence of Polytetrafluoroethylene.
Reduction: The compound does not typically undergo reduction reactions.
Substitution: Substitution reactions are not common for ML008 due to its stable chemical structure.
Scientific Research Applications
ML008 has a wide range of applications in scientific research and industry:
Chemistry: Used as a wear-resistant material in various chemical processes.
Biology: Employed in laboratory equipment that requires low friction and high durability.
Medicine: Utilized in medical devices that need to withstand repeated use without degradation.
Comparison with Similar Compounds
ML008 is unique due to its combination of Polypropylene and Polytetrafluoroethylene, which provides both wear resistance and internal lubrication. Similar compounds include:
LNP LUBRICOMP Compound ML009: Similar in composition but may have different percentages of Polytetrafluoroethylene.
LNP LUBRICOMP Compound ML010: Another variant with different mechanical properties and applications.
ML008 stands out due to its specific balance of properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVNPOBNVRBOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



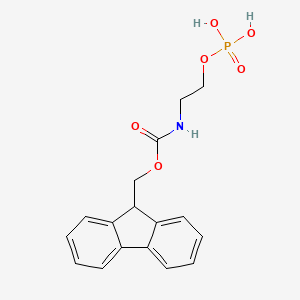
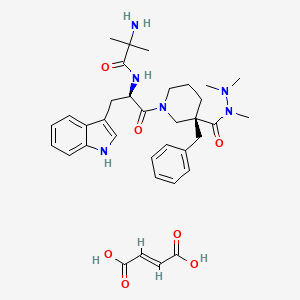
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)
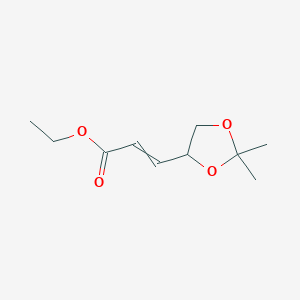
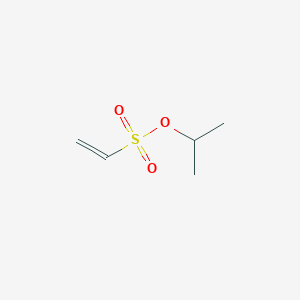
![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
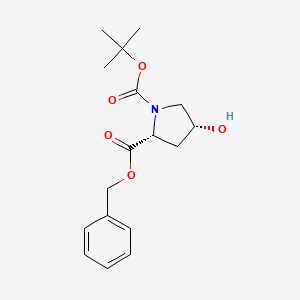
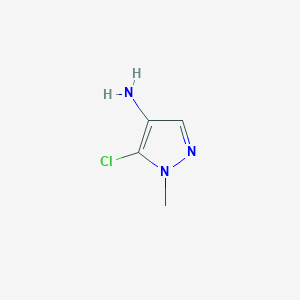
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
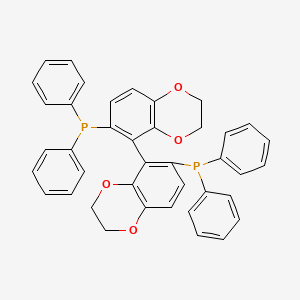
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3182327.png)
